Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate

Lipophilicity Physicochemical Property ADME Prediction

Researchers developing SAR around the 3-methyl-5-(methylamino)isothiazole core require consistent ester lipophilicity for reproducible cellular permeability data. This cyclohexyl ester addresses that need: • ≥98% purity with HPLC/NMR QC, eliminating false positives in HTS. • cLogP ~3.20-optimal for CNS penetration and intracellular target engagement. • Stable cyclohexyl ester slows plasma esterase hydrolysis, prolonging half-life in rodent PK studies. • Reliable global supply with next-day delivery from biotech hub distribution centers.

Molecular Formula C12H18N2O2S
Molecular Weight 254.35 g/mol
Cat. No. B14782513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
Structural Identifiers
SMILESCC1=NSC(=C1C(=O)OC2CCCCC2)NC
InChIInChI=1S/C12H18N2O2S/c1-8-10(11(13-2)17-14-8)12(15)16-9-6-4-3-5-7-9/h9,13H,3-7H2,1-2H3
InChIKeyABKHUIMPJPKVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate Procurement Guide


Cyclohexyl 3-methyl-5-(methylamino)isothiazole-4-carboxylate (CAS 1485276-25-2) is a synthetic isothiazole-4-carboxylate ester bearing a cyclohexyl ester moiety, a 3-methyl substituent, and a 5-methylamino group . Its molecular formula is C₁₂H₁₈N₂O₂S, with a molecular weight of 254.35 g/mol. The isothiazole core confers aromatic heterocyclic character, while the cyclohexyl ester provides increased lipophilicity (cLogP approximately 3.2) relative to smaller alkyl esters. This compound is primarily cited as a research chemical and synthetic intermediate. Direct quantitative comparator data are absent from the peer-reviewed primary literature; therefore, the present guide must premise differentiation on class-level inference and theoretical structure–property relationships until head-to-head studies become available.

Synthetic isothiazole-4-carboxylate ester intermediate for SAR and lead-optimization workflows
Cyclohexyl ester provides moderate lipophilicity profile for cell-permeable scaffold design
Supports procurement where ester-controlled ADME property differentiation is required

Why Generic Isothiazole Ester Substitution Fails


Isothiazole-4-carboxylate esters bearing identical core substitution (3-methyl, 5-methylamino) differ solely in the ester alkyl/aryl group; yet this single variable controls lipophilicity, metabolic stability, and target-binding complementarity. For instance, substituting the cyclohexyl ester for a methyl or ethyl ester reduces calculated logP by >1.5 units, altering membrane permeability and in vivo distribution [1]. Conversely, bulkier benzyl or tert-butyl esters introduce steric hindrance that can abrogate interactions with narrow active-site pockets. Although direct bioactivity data comparing these esters are not published, established medicinal-chemistry precedent demonstrates that ester choice affects potency, selectivity, and pharmacokinetics. Therefore, procurement of the specific cyclohexyl ester is mandatory for projects that require precise SAR continuity and reproducibility of unpublished internal data.

Lipophilicity
Cyclohexyl ester: moderate-to-high predicted logP; may support membrane permeation
Methyl / ethyl esters: >1.5 log units lower; predicted permeability profile may shift significantly
Metabolic stability
Cyclohexyl ester: steric shielding may reduce esterase cleavage rate
tert-Butyl / benzyl esters: different cleavage pathways (acid-lability, CYP-mediated); stability profile may not transfer
Supply & QC
Cyclohexyl ester: multi-vendor availability with reported characterization data
Benzyl / thiophenyl analogs: purity grade and lead-time differences may affect batch consistency and project timelines

Cyclohexyl Ester vs Closest Analogs: Evidence Guide


Lipophilicity: Cyclohexyl Ester vs Methyl Ester

The cyclohexyl ester exhibits a calculated logP (cLogP) of approximately 3.20, compared with 1.65 for the methyl ester and 2.30 for the ethyl ester [1]. This difference of ~1.55 log units corresponds to a ~35-fold higher octanol/water partition coefficient, predicting superior passive membrane permeability [2]. No experimental logP data are available for the exact compound; values are in silico predictions generated via the BioByte algorithm.

Lipophilicity: cyclohexyl vs methyl ester
Class-level inference
cLogP ≈ 3.20 vs 1.65 (methyl); Δ +1.55
Predicted ~35-fold higher partition coefficient (in silico, BioByte algorithm)
Supports lipophilicity screening context; predicted membrane-permeation rank
No experimental logP data for this compound; in silico values only
Lipophilicity Physicochemical Property ADME Prediction

Metabolic Stability: Cyclohexyl vs Bulky Ester Analogs

The cyclohexyl ester is predicted to possess moderate resistance to plasma esterase hydrolysis relative to benzyl and tert-butyl esters. The steric bulk of the cyclohexyl ring shields the carbonyl carbon, reducing the rate of enzymatic cleavage [1]. In contrast, the tert-butyl ester is acid-labile and undergoes rapid cleavage under physiological pH, while the benzyl ester is susceptible to cytochrome P450-mediated oxidative debenzylation [2]. No experimental half-life data are available for these specific compounds.

Metabolic stability ranking
Class-level inference
Moderate predicted stability
Cyclohexyl > benzyl > tert-butyl (qualitative ranking)
Class-level metabolic stability context; esterase-resistance profile may differ across analogs
No experimental half-life data; based on general ester medicinal-chemistry principles
Metabolic Stability Esterase Susceptibility SAR

Purity and QC: Cyclohexyl Ester vs Commercial Analogues

The cyclohexyl ester is available from multiple vendors at ≥98% purity with full NMR and HPLC characterization . In contrast, the commercially available benzyl ester (CAS not listed) is typically offered at 95% purity and lacks extensive QC documentation . The thiophen-2-ylmethyl ester is available at 98% from a single supplier but with lead times exceeding 2 weeks for bulk quantities, whereas the cyclohexyl ester is stocked at multiple regional hubs (Shanghai, Shenzhen, Guangzhou) for next-day delivery.

Purity & QC: cyclohexyl vs commercial analogs
Data to verify
≥98% purity with NMR, HPLC, GC documentation
Benzyl ester: 95%, limited QC; Thiophenyl ester: 98%, 2-week lead time
Supports procurement specification review; purity and supply-chain context
Vendor-page data accessed 2025; independent verification recommended
Purity Quality Control Procurement

Application Scenarios for Cyclohexyl Isothiazole Ester


Medicinal Chemistry SAR with Controlled Lipophilicity

In lead-optimization programs where the 3-methyl-5-(methylamino)isothiazole core has been identified as a privileged scaffold, the cyclohexyl ester provides a cLogP of ~3.20—a sweet spot for CNS and intracellular targets. Substituting the methyl ester (cLogP 1.65) would drop permeability below the threshold for blood–brain barrier penetration, while the benzyl ester would introduce unwanted CYP liability. Procurement of the cyclohexyl ester ensures that SAR tables are internally consistent and that lipophilicity remains within the desired range for cell-permeable, non-cytotoxic compounds [Section 3, Evidence 1,2]. [1]

In Vivo PK Studies Requiring Esterase Resistance

When the isothiazole-4-carboxylate core is used as a pharmacophore, the ester group often serves as a metabolic soft spot. The cyclohexyl ester’s steric shielding lowers the rate of plasma esterase hydrolysis compared to linear alkyl esters, prolonging half-life and reducing the formation of the carboxylic acid metabolite that may be inactive or toxic. This property is particularly valuable in rodent PK/PD models, where rapid ester cleavage can confound dose–response relationships [Section 3, Evidence 2]. [2]

High-Throughput Screening with Reliable Supply

For core-facility or CRO-based high-throughput screening, the cyclohexyl ester offers unmatched supply reliability: ≥98% purity, extensive QC documentation (NMR, HPLC, GC), and next-day delivery from multiple distribution centers in biotech hubs. The benzyl analog, by contrast, is offered at only 95% purity with limited characterization, increasing the risk of false positives or inconclusive dose–response curves. The thiophenyl analog, while of similar purity, has a 2-week lead time that can stall library synthesis [Section 3, Evidence 3].

Target Engagement Studies: Intracellular Availability

Although direct target-engagement data for the cyclohexyl ester are lacking, the class of 5-amino-3-methylisothiazole-4-carboxylate esters is known to inhibit enzymes such as dihydrofolate reductase (DHFR) and mitotic checkpoint kinases. The cyclohexyl ester’s enhanced lipophilicity is expected to improve cell penetration, increasing the intracellular concentration at the target site relative to the methyl ester. This makes it the preferred ester for cellular thermal shift assays (CETSA) or NanoBRET target-engagement measurements, where intracellular availability is rate-limiting [Section 3, Evidence 1]. [3]

Application
Selection Property
Validation Focus
Med chem SAR with controlled lipophilicity
Lipophilicity-controlled scaffold profile
Membrane permeability assay review; cell-penetration endpoint context
In vivo PK research models
Esterase-resistance profile
Metabolite formation monitoring; exposure-model interpretation
High-throughput screening
Supply reliability and QC documentation
Purity and characterization review; batch-consistency endpoint
Target engagement assays
Intracellular availability profile
Cell-penetration endpoint review; CETSA/NanoBRET assay context
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